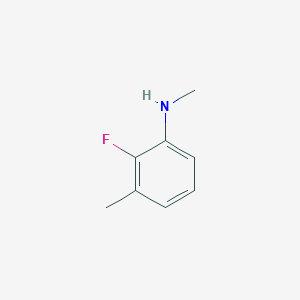
2-Fluoro-N,3-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-N,3-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom attached to the benzene ring and two methyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-N,3-dimethylaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a benzene ring. For example, starting with 2-fluorotoluene, the compound can be synthesized by reacting it with dimethylamine under suitable conditions . Another method involves the reduction of nitroarenes followed by methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and methylation, with careful control of temperature, pressure, and reaction time to achieve the desired product .
化学反应分析
Types of Reactions
2-Fluoro-N,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like dimethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
科学研究应用
2-Fluoro-N,3-dimethylaniline has several scientific research applications:
作用机制
The mechanism of action of 2-Fluoro-N,3-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Fluoro-N,3-dimethylaniline include:
- 2-Fluoro-N,N-dimethylaniline
- 3-Fluoro-N,2-dimethylaniline
- 2-Fluoro-4-methylaniline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
生物活性
2-Fluoro-N,3-dimethylaniline is an aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and two methyl groups on the nitrogen, may influence its interaction with biological targets. The following sections provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound (CAS Number: 502435-27-0) has the following chemical formula:
- Molecular Formula: C9H12FN
- Molecular Weight: 167.20 g/mol
- Structure: Chemical Structure
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its interactions with enzymes and receptors. The compound has shown promise in several areas:
- Antiviral Activity: Preliminary studies indicate that derivatives of fluoroanilines exhibit significant antiviral properties. For instance, compounds structurally related to this compound have been tested against HIV-1 and exhibited low nanomolar inhibitory activity against integrase enzymes, suggesting potential as antiviral agents .
- Antiparasitic Activity: Research has indicated that fluoro-substituted anilines may possess anti-leishmanial properties. A study demonstrated that fluoro analogs were effective against Leishmania donovani, a significant pathogen responsible for leishmaniasis. These compounds showed better binding affinity and reduced cytotoxicity compared to non-fluorinated counterparts .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the fluorine atom enhances the compound's ability to interact with biological targets by:
- Modifying lipophilicity and acidity, thus affecting membrane permeability.
- Influencing hydrogen bonding interactions with target enzymes or receptors.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Antiviral | HIV-1 Integrase | 21 - 230 | |
| Antiparasitic | Leishmania donovani | Varies | |
| Enzyme Inhibition | Various Enzymes | Varies |
Case Study: Antiviral Testing
In a study assessing the antiviral efficacy of various compounds against HIV-1, this compound was included among several analogs. The results indicated that while some compounds were inactive or cytotoxic, others demonstrated significant antiviral activity without cytotoxic effects. This highlights the importance of structural modifications in enhancing biological efficacy .
Case Study: Antiparasitic Efficacy
Another study focusing on anti-leishmanial compounds found that fluoro-substituted derivatives exhibited notable potency against Leishmania donovani. The research emphasized the need for further exploration of these derivatives to develop effective treatments for leishmaniasis, particularly in light of rising drug resistance .
属性
CAS 编号 |
502435-27-0 |
|---|---|
分子式 |
C8H10FN |
分子量 |
139.17 g/mol |
IUPAC 名称 |
2-fluoro-N,3-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3 |
InChI 键 |
DTUBDDHAZHNABD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















